molecular formula C6H4Cl2O2S B1293562 4-Chlorobenzenesulfonyl chloride CAS No. 98-60-2

4-Chlorobenzenesulfonyl chloride

Cat. No.: B1293562
CAS No.: 98-60-2
M. Wt: 211.06 g/mol
InChI Key: ZLYBFBAHAQEEQQ-UHFFFAOYSA-N
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Description

4-Chlorobenzenesulfonyl chloride: is an organic compound with the molecular formula C6H4Cl2O2S . It is a white crystalline solid that is soluble in organic solvents like ethanol but insoluble in water. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenesulfonyl chloride is typically synthesized by reacting chlorobenzene with chlorosulfonic acid. The reaction is carried out at a temperature of 23-25°C for 2-3 hours, followed by heating to 60°C for an additional 2 hours. The reaction mixture is then cooled, filtered, and washed to obtain the final product .

Industrial Production Methods: In industrial settings, the preparation involves mixing chlorobenzene and chlorosulfuric acid at 35°C, heating for two hours at 80°C, and then discharging the contents into ice water. This method yields about 81% of the theoretical product along with a small amount of bis(4-chlorophenyl) sulfone .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Reacts to form sulfonate esters, often requiring a base to neutralize the hydrochloric acid formed.

Major Products:

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses, where it forms strong covalent bonds with nucleophiles such as amines and alcohols .

Comparison with Similar Compounds

  • 4-Bromobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride

Comparison: 4-Chlorobenzenesulfonyl chloride is unique due to its specific reactivity and the nature of the chlorine substituent, which influences its electrophilicity and reactivity. Compared to its bromine, fluorine, methoxy, and nitro counterparts, the chlorine substituent provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .

Properties

IUPAC Name

4-chlorobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
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InChI Key

ZLYBFBAHAQEEQQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Cl
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Molecular Formula

C6H4Cl2O2S
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DSSTOX Substance ID

DTXSID4059174
Record name Benzenesulfonyl chloride, 4-chloro-
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Molecular Weight

211.06 g/mol
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Physical Description

White solid; [CHEMINFO]
Record name 4-Chlorophenylsulfonyl chloride
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Boiling Point

141 °C @ 15 MM HG
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Solubility

VERY SOL IN ETHER & BENZENE
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Vapor Pressure

0.00117 [mmHg]
Record name 4-Chlorophenylsulfonyl chloride
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Color/Form

PRISMS OR PLATES FROM ETHER

CAS No.

98-60-2
Record name 4-Chlorobenzenesulfonyl chloride
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Record name 4-chlorobenzenesulphonyl chloride
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Melting Point

55 °C
Record name 4-CHLOROPHENYLSULFONYL CHLORIDE
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Synthesis routes and methods

Procedure details

112.6 g (1.0 mol) of chlorobenzene are added dropwise at 70° C. over a period of 1 hour to 122 g (1.05 mol) of chlorosulfonic acid. The mixture is then stirred at this temperature for 15 minutes. 1 g of sulfamic acid is then added and 180 g (1.5 mol) of thionyl chloride are added dropwise at 70° C. in the course of 2 hours. Working up is carried out as described in Example 1. 228.3 g of moist 4-chlorobenzenesulfonyl chloride having a water content of 12% are obtained. This corresponds to 200.9 g of 4chlorobenzenesulfonyl chloride (94.4% of theory), calculated as dry material, having a purity of 95%.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
112.6 g
Type
reactant
Reaction Step Two
Quantity
1.05 mol
Type
reactant
Reaction Step Two
Quantity
180 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of 4-Chlorobenzenesulfonyl chloride in organic synthesis?

A1: this compound is primarily used to synthesize sulfonamide derivatives, a class of compounds with diverse biological activities. Researchers utilize it to introduce the 4-chlorobenzenesulfonyl group onto various amines, creating molecules with potential for pharmaceutical and medicinal chemistry applications. [, , , , , , , , , ]

Q2: Can you provide examples of specific reactions where this compound is employed?

A2: Certainly. One example is its use in synthesizing N-(Dimethylphenyl Substituted)-N-Ethyl/Benzyl-4-Chlorobenzenesulfonamide Derivatives. In this study, this compound reacted with dimethyl-substituted phenyl amines, yielding N-[(Dimethyl substituted) phenyl]-4-chlorobenzenesulfonamides. These intermediates were further reacted with ethyl bromide or benzyl chloride to produce the final N-dimethylphenyl substituted derivatives. [] Another example is its application in preparing aryne precursors like 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates. These precursors are valuable in various organic reactions, including nucleophilic additions and cycloadditions. []

Q3: How is the structure of compounds derived from this compound confirmed?

A3: Researchers rely on various spectroscopic techniques to elucidate the structure of synthesized compounds. Common methods include Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Carbon-13 Nuclear Magnetic Resonance (13C-NMR), and Mass Spectrometry (EI-MS). These techniques provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized molecules, confirming their structures. [, , , , , , ]

Q4: What are the potential biological activities of compounds synthesized using this compound?

A4: Sulfonamides, including those derived from this compound, exhibit a wide range of biological activities. Studies have demonstrated their potential as antibacterial, antifungal, enzyme inhibitory, and DNA cleaving agents. [, , , , , , , , , ] For instance, researchers have investigated the antibacterial and antifungal potential of 2-[amino]-N-(un/substituted-phenyl)acetamides, synthesized using this compound as a starting material. []

Q5: Have there been studies investigating the use of this compound in the context of specific diseases?

A5: Yes, researchers have explored the potential of this compound derived compounds in addressing specific diseases. For example, novel heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives synthesized using this reagent were evaluated as potential drug candidates for Alzheimer's disease. [] Similarly, N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides have been synthesized and investigated as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. []

Q6: Can you elaborate on the enzyme inhibition potential of this compound derived compounds?

A6: Research suggests that these compounds can inhibit various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), lipoxygenase (LOX), and α-glucosidase. [, , ] This inhibition potential makes them attractive targets for developing new drugs against diseases like Alzheimer's disease and Type-2 Diabetes. []

Q7: Beyond direct biological activity, are there other applications for this compound derivatives?

A7: Yes, this compound is also utilized in developing tools for chemical synthesis. For instance, a polymer-supported coupling reagent, polymeric N-benzyl-1-hydroxybenzotriazole-6-sulfonamide, has been synthesized using this reagent. This polymeric reagent allows for efficient amide bond formation and facilitates high-throughput synthesis of amide libraries, valuable in drug discovery. []

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